Fumarprotocetraric acid
Overview
Description
Fumarprotocetraric acid is a secondary metabolite commonly found in lichens, particularly in the genus Cladonia. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anticarcinogenic properties . It is a depsidone, a type of phenolic compound, which contributes to its unique chemical structure and biological functions.
Mechanism of Action
Target of Action
Fumarprotocetraric acid, a secondary metabolite found in lichens, primarily targets the tau protein . Tau proteins are involved in maintaining the stability of microtubules in neurons . In neurodegenerative disorders, including Tauopathies, the pathological mechanism is based on forming proteinaceous aggregates, which has a deleterious effect on cells triggering an inflammatory response .
Mode of Action
This compound exerts its mechanism of action through noncovalent and covalent interactions . It inhibits tau protein covalently, avoiding cytotoxicity of aggregates in cells . Michael’s addition appears as a feasible type of interaction involving an α, β unsaturated carbonyl moiety to avoid pathological confirmation and further cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the aggregation of tau proteins . The compound remodels soluble oligomers and diminishes β sheet content, as demonstrated through ThT experiments . This alteration in the aggregation pathway of tau proteins helps to avoid the formation of cytotoxic aggregates .
Result of Action
The primary result of this compound’s action is the inhibition of tau protein aggregation . This leads to a decrease in the formation of cytotoxic aggregates, thereby reducing the associated cellular damage .
Action Environment
This compound is isolated from Antarctic lichens , suggesting that it is stable and active in cold environments.
Biochemical Analysis
Biochemical Properties
Fumarprotocetraric acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been reported to have inhibitory activity against enzymes
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It has been reported to inhibit Tau covalently, avoiding cytotoxicity of aggregates in cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Tau protein. It inhibits Tau covalently, which helps avoid the cytotoxicity of Tau aggregates in cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fumarprotocetraric acid involves several steps, starting from simpler phenolic compounds. The process typically includes esterification, oxidation, and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the depsidone structure .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, such as lichens. Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are employed to isolate and purify the compound from lichen extracts .
Chemical Reactions Analysis
Types of Reactions: Fumarprotocetraric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Fumarprotocetraric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of depsidones and their derivatives.
Biology: The compound’s antimicrobial and antioxidant properties make it a subject of interest in biological studies.
Industry: Its antioxidant properties are explored for potential use in food preservation and cosmetics.
Comparison with Similar Compounds
Fumarprotocetraric acid is unique among depsidones due to its specific biological activities and chemical structure. Similar compounds include:
Protolichesterinic Acid: Another lichen-derived depsidone with antimicrobial properties.
Lichesterinic Acid: Known for its antioxidant activity.
Cryptostictic Acid: Exhibits similar antimicrobial and antioxidant properties.
Properties
IUPAC Name |
4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGRTFDFMUBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-50-9 | |
Record name | Fumarprotocetraric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action of fumarprotocetraric acid is not fully elucidated for all its observed effects, some studies offer insights:
- Tyrosinase Inhibition: this compound exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies suggest it acts as an uncompetitive or mixed-type inhibitor, depending on its concentration [].
- Phytochrome-Mediated Cyclic AMP Synthesis: Research on Cladonia verticillaris suggests that this compound deposition in the cortex is enhanced by red light or exogenous cyclic AMP, implying a role for phytochrome and cyclic AMP in this process [].
ANone: Observed downstream effects vary depending on the biological context:
- Reduced Melanin Biosynthesis: The inhibition of tyrosinase by this compound suggests it could potentially reduce melanin production, although further research is needed to confirm this effect in vivo [].
- Altered Lichen Physiology: In Cladonia verticillaris, the interplay of light, cyclic AMP, and this compound points to a complex regulatory mechanism for phenolic compound deposition in the cortex, potentially influencing stress tolerance and light adaptation [].
ANone: The molecular formula of this compound is C20H18O10, and its molecular weight is 418.36 g/mol.
ANone: Yes, NMR studies have been conducted on this compound. In particular, a study using 1H and 13C NMR, along with 2D NMR techniques (HMQC, HMBC, NOESY), provided a comprehensive spectral characterization and confirmed the presence of a trans double bond in the fumaryl unit of the molecule [].
ANone: Research on Cladonia foliacea, a species containing both usnic acid and this compound, suggests an optimal acetone rinsing time of 1–2 (–5) days for summer-collected samples to minimize detrimental effects while allowing for efficient extraction. Winter-collected thalli showed higher sensitivity to acetone [].
ANone: While this compound has not been reported to possess inherent catalytic properties, it is a product of biosynthetic pathways in lichens, which involve enzymatic catalysis. For instance, in Cladonia verticillaris, the conversion of protocetraric acid to this compound is thought to be influenced by an enzyme, potentially a cortical esterase [].
ANone: The available research on this compound does not provide information regarding the use of computational chemistry and modeling.
ANone: The available research primarily focuses on the identification, chemical characterization, and ecological significance of this compound. Detailed information regarding pharmaceutical development aspects like stability, formulation, safety, pharmacokinetics, or efficacy is not provided in these research papers.
ANone: The study of this compound is intertwined with the broader field of lichen chemotaxonomy. Key milestones include:
- Mid-20th Century: Thin-layer chromatography revolutionized the analysis of lichen substances, enabling more precise identification and differentiation of chemotypes [].
- Late 20th Century - Present: Research expanded to explore biological activities of this compound, such as antimicrobial, antioxidant, and enzyme inhibitory effects [, ].
ANone: Research on this compound demonstrates cross-disciplinary connections between:
- Ecology and Chemistry: Understanding the ecological roles of this compound, such as its contribution to UV protection or allelopathic interactions, requires an interdisciplinary approach [, ].
- Pharmacology and Natural Product Chemistry: Evaluating the biological activities of this compound draws upon knowledge from both fields to explore its therapeutic potential [, ].
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